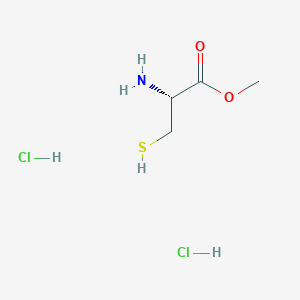
methyl (2R)-2-amino-3-sulfanylpropanoate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-amino-3-sulfanylpropanoate dihydrochloride is a chiral compound with significant applications in various fields of science and industry. It is a derivative of cysteine, an amino acid, and is often used in the synthesis of peptides and other complex organic molecules. The compound is characterized by its sulfanyl group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-sulfanylpropanoate dihydrochloride typically involves the esterification of (2R)-2-amino-3-sulfanylpropanoic acid. This process can be carried out using methanol and hydrochloric acid as reagents. The reaction is usually performed under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R)-2-amino-3-sulfanylpropanoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Methyl (2R)-2-amino-3-sulfanylpropanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in studies related to protein structure and function.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl (2R)-2-amino-3-sulfanylpropanoate dihydrochloride involves its interaction with various molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the compound can act as a reducing agent, influencing redox reactions within cells.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2R)-2-amino-3-hydroxypropanoate dihydrochloride: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Methyl (2R)-2-amino-3-methylpropanoate dihydrochloride: Contains a methyl group instead of a sulfanyl group.
Uniqueness
Methyl (2R)-2-amino-3-sulfanylpropanoate dihydrochloride is unique due to its sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific redox properties or interactions with cysteine residues in proteins.
Propiedades
Fórmula molecular |
C4H11Cl2NO2S |
|---|---|
Peso molecular |
208.11 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-sulfanylpropanoate;dihydrochloride |
InChI |
InChI=1S/C4H9NO2S.2ClH/c1-7-4(6)3(5)2-8;;/h3,8H,2,5H2,1H3;2*1H/t3-;;/m0../s1 |
Clave InChI |
GEKPLUAVYGHTPM-QTNFYWBSSA-N |
SMILES isomérico |
COC(=O)[C@H](CS)N.Cl.Cl |
SMILES canónico |
COC(=O)C(CS)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B11725687.png)
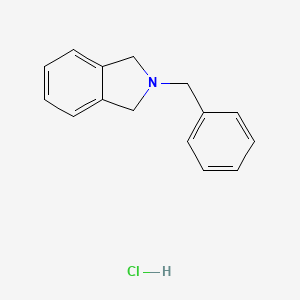
![2-[(2-Chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725703.png)
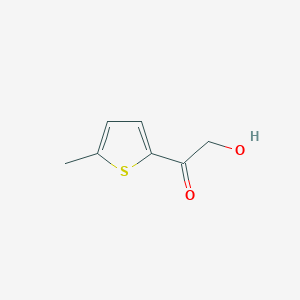


![1-(Furan-2-yl)-3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]prop-2-en-1-one](/img/structure/B11725727.png)
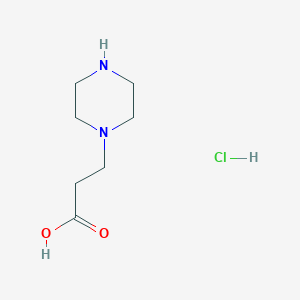
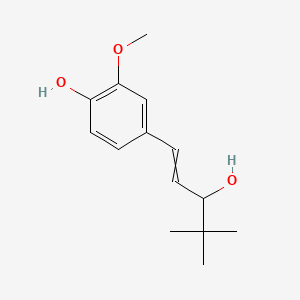
![(2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride](/img/structure/B11725743.png)
![methyl 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzoate](/img/structure/B11725746.png)
![3-[3-(5-Methyl-2-furanyl)-1-phenyl-4-pyrazolyl]-2-propenoic acid](/img/structure/B11725748.png)
![N-[1-(4-methylphenyl)propylidene]hydroxylamine](/img/structure/B11725758.png)
![1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine](/img/structure/B11725760.png)
